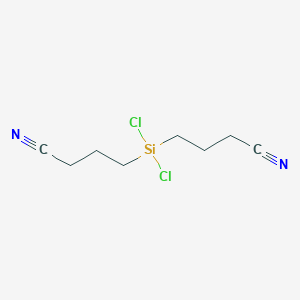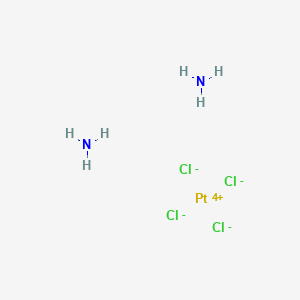
2,5-Diphenyl-6a-thiathiophthene
Vue d'ensemble
Description
2,5-Diphenyl-6a-thiathiophthene is a chemical compound with the molecular formula C17H12S3. It contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds . The molecule also includes 2 five-membered rings, 2 six-membered rings, and 1 eight-membered ring .
Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-6a-thiathiophthene is quite complex, with a total of 32 atoms, including 12 Hydrogen atoms, 17 Carbon atoms, and 3 Sulfur atoms . The molecule contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Applications De Recherche Scientifique
Electron Density and Bonding Characteristics : Thiathiophthene derivatives exhibit unusual bonding characters and possible aromatic properties due to their planar structure and linear S-S-S bond. Studies on electron density distribution and bonding properties, especially at low temperatures, have been conducted, revealing insights into the unique chemical bondings of these molecules (莊裕鈞, 2005).
Formylation Reactions and Structural Analysis : Research on the formylation of thiathiophthene derivatives and their structural analysis through techniques like 1H NMR and mass spectral studies has been conducted. These studies provide insights into the reactivity and structural properties of these compounds (G. Duguay et al., 1971).
Theoretical Studies on Electronic Structure : Theoretical studies using density functional methods have been conducted to understand the electronic structure of thiathiophthene derivatives. These studies have shown good agreement with experimental data, helping in the understanding of the electronic properties of these molecules (Tsong-Song Hwang et al., 1994).
Isomerization of Radical Anions : Research into the isomerization of radical anions of thiathiophthenes has been explored, showing how the size of substituent groups affects this process. This research is significant for understanding the chemical behavior of these compounds under different conditions (F. Gerson et al., 1977).
Crystal and Molecular Structure Analysis : Detailed studies on the crystal and molecular structures of thiathiophthene derivatives have been conducted. These studies reveal the impact of different substituents on the bonding and structure of these compounds (F. Iwasaki et al., 1984).
Charge Density Study and X-ray Absorption Spectroscopy : A combined experimental and theoretical study on the electron density distribution of thiathiophthene derivatives has been conducted. These studies help in understanding the unique chemical bonding and aromatic character of these molecules (Y. Chuang et al., 2013).
Synthesis and Structure of Metal Complexes : The synthesis and crystal structure of thiathiophthene metal complexes have been explored. These studies contribute to the understanding of how these compounds interact with metals and their potential applications in material science (K. Yih et al., 1995).
Propriétés
IUPAC Name |
3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)16-11-15-12-17(19-20(15)18-16)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYTYXMHFJHYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145772 | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-6a-thiathiophthene | |
CAS RN |
1033-90-5 | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)







![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


